

Anhuienside F: A Spectroscopic and Methodological Deep Dive

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Compound of Interest

Compound Name: Anhuienside F

Cat. No.: B15589672

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols for the triterpenoid saponin, **Anhuienside F**. The information is curated for professionals in the fields of natural product chemistry, pharmacology, and drug development who require detailed structural and methodological information for research and development purposes.

Core Spectroscopic Data

The structural elucidation of **Anhuienside F** was achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.

Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) was utilized to determine the molecular formula of **Anhuienside F**.

Ion	Calculated m/z	Found m/z	Molecular Formula
[M+Na] ⁺	989.5090	989.5082	C ₄₉ H ₇₈ O ₂₀

Nuclear Magnetic Resonance (NMR) Data

The ^1H and ^{13}C NMR spectra were recorded in $\text{C}_5\text{D}_5\text{N}$. The chemical shifts (δ) are reported in ppm, and coupling constants (J) are in Hz.

Table 1: ^1H NMR Spectroscopic Data for **Anhuienside F** ($\text{C}_5\text{D}_5\text{N}$)

Position	δ H (ppm)	Multiplicity	J (Hz)
Aglycone			
3	3.34	dd	11.5, 4.5
5	0.93	m	
12	5.53	t-like	3.5
18	3.19	dd	13.5, 4.0
23	4.31, 3.73	d	10.5
24	1.29	s	
25	1.01	s	
26	0.97	s	
27	1.34	s	
29	5.86, 5.09		
30	1.09	s	
Glc			
1'	4.90	d	7.5
Ara			
1''	4.86	d	6.5
Rha I			
1'''	6.27	br s	
5'''	4.86	m	
6'''	1.74	d	6.0
Rha II			
1''''	5.87	br s	
5''''	4.36	m	

6'''	1.57	d	6.0
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Table 2: ^{13}C NMR Spectroscopic Data for **Anhuienside F** ($\text{C}_5\text{D}_5\text{N}$)

Position	δC (ppm)	Position	δC (ppm)
Aglycone	Glc		
1	38.9	1'	105.4
2	26.7	2'	75.5
3	89.1	3'	86.8
4	39.5	4'	71.6
5	55.9	5'	78.1
6	18.5	6'	62.8
7	33.3	Ara	
8	40.2	1''	105.1
9	47.2	2''	76.5
10	37.1	3''	78.4
11	24.0	4''	73.2
12	122.9	5''	69.5
13	144.5	Rha I	
14	42.3	1'''	101.9
15	28.4	2'''	72.7
16	23.8	3'''	72.9
17	47.2	4'''	84.1
18	42.1	5'''	68.9
19	46.4	6'''	18.7
20	141.5	Rha II	
21	30.1	1''''	102.8
22	38.3	2''''	72.8

23	68.4	3 ^{'''}	72.9
24	17.1	4 ^{'''}	74.0
25	16.0	5 ^{'''}	70.0
26	17.6	6 ^{'''}	18.7
27	26.2		
28	179.9		
29	110.8		
30	26.0		

Experimental Protocols

The isolation and structural elucidation of **Anhuienside F** from the roots of *Anemone vitifolia* involved a multi-step process.

Plant Material and Extraction

The roots of *Anemone vitifolia* were collected and identified. The air-dried and powdered roots were extracted with 70% ethanol at room temperature. The resulting extract was then concentrated under reduced pressure to yield a crude extract.

Isolation and Purification

The crude extract was subjected to column chromatography over macroporous resin and eluted with a gradient of ethanol in water. Fractions were collected and monitored by thin-layer chromatography (TLC). A specific fraction was further purified using repeated column chromatography on silica gel, followed by preparative high-performance liquid chromatography (HPLC) to yield pure **Anhuienside F**.

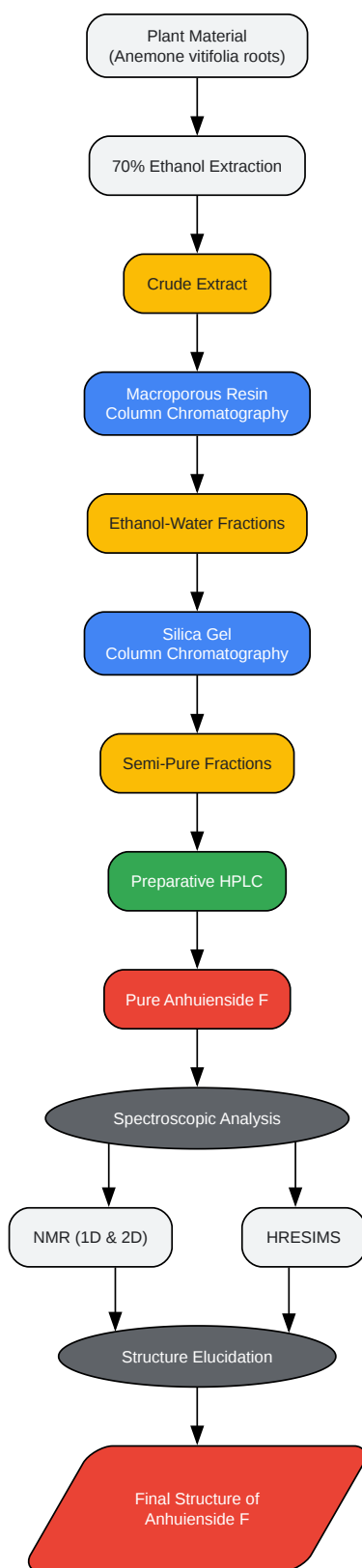
Spectroscopic Analysis

- NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra were recorded on a Bruker AV-600 spectrometer. Samples were dissolved in deuterated pyridine (C₅D₅N). Chemical shifts were referenced to the solvent signals.

- Mass Spectrometry: HRESIMS data were obtained using an Agilent 1100 series LC/MSD Trap SL mass spectrometer in the positive ion mode.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the isolation and structural determination of **Anhuienside F**.



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Isolation and structure elucidation workflow for **Anhuienside F**.

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